molecular formula C14H18BNO4 B1467907 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one CAS No. 1220696-32-1

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No. B1467907
CAS RN: 1220696-32-1
M. Wt: 275.11 g/mol
InChI Key: VXXBZTDHBOGQDX-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]oxazol-2(3H)-one moiety, which is a type of heterocyclic compound containing a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which is a type of organoborane. Organoboranes are compounds containing a carbon-boron bond and are often used in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d]oxazol-2(3H)-one ring, possibly through a cyclization reaction, followed by the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This could potentially be achieved through a boronic ester coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring system of the benzo[d]oxazol-2(3H)-one and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by both the benzo[d]oxazol-2(3H)-one and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moieties. The oxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the boron atom in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could also be a site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxazole ring and the potentially polar boron-oxygen bonds could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is part of a family of boric acid ester intermediates with benzene rings, typically synthesized through multi-step substitution reactions. These intermediates are essential in various chemical syntheses and analyses. For instance, Huang et al. (2021) synthesized similar boric acid ester intermediates and analyzed them using techniques like FTIR, NMR spectroscopy, and mass spectrometry, further employing X-ray diffraction for crystallographic and conformational analyses. These analyses are crucial for understanding the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).

Density Functional Theory (DFT) Studies

The application of Density Functional Theory (DFT) in studying these compounds is significant. DFT calculations help in understanding the electronic structure, which is pivotal in predicting reactivity and properties. The molecular structures optimized by DFT often show consistency with crystal structures determined by X-ray diffraction, as demonstrated in studies by Wu et al. (2021) on similar compounds (Wu et al., 2021).

Fluorescence Probes and Detection of Hydrogen Peroxide

This compound can also be a part of fluorescence probe synthesis. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide. Such probes are instrumental in biological and chemical sensing applications, indicating the versatile applications of these boronate esters in analytical chemistry (Lampard et al., 2018).

Catalytic Applications and Organic Synthesis

Compounds like this compound are also utilized in catalytic applications and the synthesis of organic molecules. They can act as intermediates in the synthesis of various organic compounds, including polymers and pharmaceuticals. For instance, Huang et al. (2011) discussed the catalytic enantioselective borane reduction of benzyl oximes, showcasing the catalytic capabilities of similar boronate compounds (Huang et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its intended application. It could be explored for potential uses in organic synthesis, medicinal chemistry, materials science, and more .

properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11-10(8-9)16(5)12(17)18-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXBZTDHBOGQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220696-32-1
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

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